N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide is a compound that features a bipyridine moiety linked to an isoxazole ring. Bipyridine derivatives are known for their extensive applications in coordination chemistry, while isoxazole rings are often found in biologically active molecules. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Bipyridine derivatives are known to interact with various biological targets
Mode of Action
It’s known that bipyridine derivatives can act as ligands in coordination chemistry . They can form complexes with metal ions, which could potentially influence biological processes. The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Bipyridine derivatives are known to be involved in various biochemical processes
Result of Action
It’s known that bipyridine derivatives can have various effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide typically involves the coupling of a bipyridine derivative with an isoxazole precursor. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling . These reactions often require palladium catalysts and phosphine ligands, with reaction conditions including elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of bipyridine derivatives, including N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide, often involves large-scale coupling reactions using robust and scalable methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of these processes .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction of the bipyridine ring can yield dihydrobipyridine derivatives.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the isoxazole ring.
Major Products Formed
The major products formed from these reactions include bipyridinium salts, dihydrobipyridine derivatives, and substituted isoxazole compounds .
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and electrochemical devices.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its electrochemical properties and use in supramolecular chemistry.
Isoxazole Derivatives: Commonly found in pharmaceuticals and agrochemicals.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide is unique due to its combined bipyridine and isoxazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-8-15(20-22-11)16(21)19-10-12-2-7-18-14(9-12)13-3-5-17-6-4-13/h2-9H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJPCDQJRQZJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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